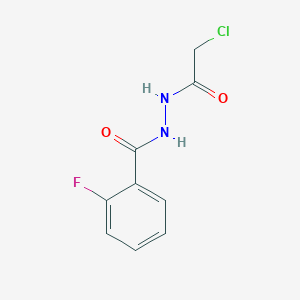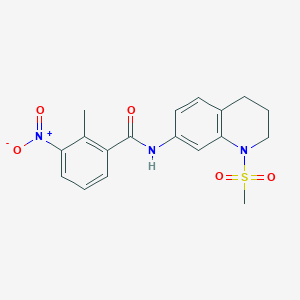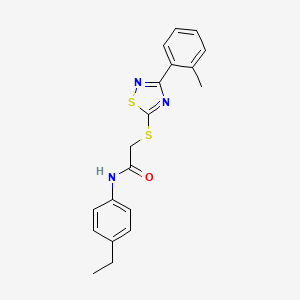
3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 2355385-22-5 . It has a molecular weight of 245.71 and is typically in solid form .
Physical And Chemical Properties Analysis
This compound is typically in solid form . It has a molecular weight of 245.71 .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride plays a role in the development of dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by preventing the hydrolysis of incretin molecules, thereby promoting insulin secretion. Research in this area is driven by the need for inhibitors that selectively target GLP-1 and GIP degradation without affecting other protease activities or interfering with DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Antipsychotic Medication Development
This compound is structurally related to lurasidone, a novel benzisothiazole antipsychotic drug used for treating psychotic and major affective disorders, such as schizophrenia and bipolar depression. The development of lurasidone highlights the significance of the structural class to which 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride belongs, showcasing its potential in crafting treatments with low risk for metabolic side effects (Pompili et al., 2018).
DNA Interaction Studies
Research into minor groove binders like Hoechst 33258, which shares structural similarities with 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride, explores the implications of such compounds in DNA interactions. These studies contribute to understanding the molecular basis of DNA recognition and provide a foundation for developing new therapeutic agents targeting DNA (Issar & Kakkar, 2013).
Development of Novel Anticarcinogenic Agents
Organotin(IV) complexes, including those derived from pyrimidines, have shown significant anticarcinogenic and cytotoxic activities. The structure of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride presents a potential framework for the development of such complexes, offering a pathway to explore for new cancer therapies (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Antidepressant Research
The structural motif of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride aligns with research into antidepressants targeting the 5-HT1A receptor. Studies have shown that compounds with piperazine, piperidine, and pyrimidine groups, similar to the chemical structure , possess significant antidepressant effects. This indicates its potential application in the design and synthesis of new antidepressant drugs (Wang et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride involves the reaction of 3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione with hydrochloric acid.", "Starting Materials": [ "3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione in a suitable solvent, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable period of time.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione hydrochloride." ] } | |
Numéro CAS |
2355385-22-5 |
Nom du produit |
3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride |
Formule moléculaire |
C10H16ClN3O2 |
Poids moléculaire |
245.71 |
Nom IUPAC |
3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-6-13(10(12)15)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H |
Clé InChI |
KBZPEXBEAJLSEH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CN(C1=O)C2CCCNC2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



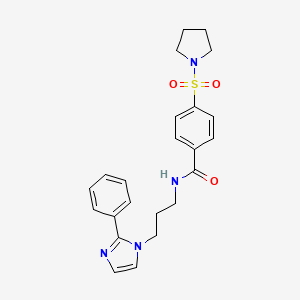
![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)
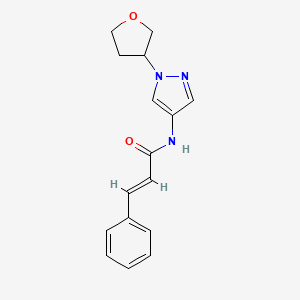

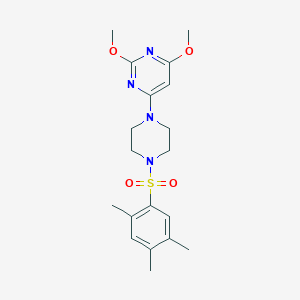
![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)
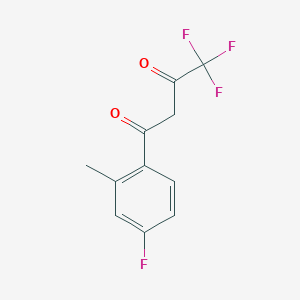
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
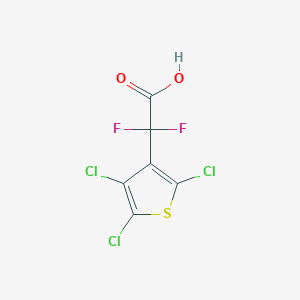
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)
